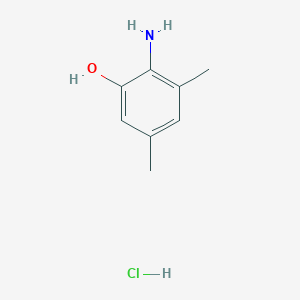![molecular formula C7H8Cl3NO B12437304 [(3,5-Dichlorophenyl)methoxy]azanium chloride](/img/structure/B12437304.png)
[(3,5-Dichlorophenyl)methoxy]azanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3,5-Dichlorophenyl)methoxy]azanium chloride is a chemical compound characterized by the presence of a dichlorophenyl group attached to a methoxy group, which is further bonded to an azanium chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3,5-Dichlorophenyl)methoxy]azanium chloride typically involves the reaction of 3,5-dichlorophenol with methanol in the presence of a suitable catalyst to form the methoxy derivative. This intermediate is then reacted with an azanium chloride source under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, pressures, and pH levels to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[(3,5-Dichlorophenyl)methoxy]azanium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield dechlorinated or demethylated products.
Substitution: Nucleophilic substitution reactions can occur, leading to the replacement of chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
[(3,5-Dichlorophenyl)methoxy]azanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [(3,5-Dichlorophenyl)methoxy]azanium chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
[(3,5-Dichlorophenyl)methoxy]azanium chloride can be compared with other similar compounds, such as:
[(3,5-Dichlorophenyl)methoxy]amine: Similar structure but lacks the azanium chloride moiety.
[(3,5-Dichlorophenyl)methoxy]ethanol: Contains an ethanol group instead of the azanium chloride moiety.
[(3,5-Dichlorophenyl)methoxy]benzene: Lacks the azanium chloride moiety and has a benzene ring instead.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H8Cl3NO |
|---|---|
Peso molecular |
228.5 g/mol |
Nombre IUPAC |
(3,5-dichlorophenyl)methoxyazanium;chloride |
InChI |
InChI=1S/C7H8Cl2NO.ClH/c8-6-1-5(4-11-10)2-7(9)3-6;/h1-3H,4H2,10H3;1H/q+1;/p-1 |
Clave InChI |
VSHLKHOWFHVZGF-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C(C=C1Cl)Cl)CO[NH3+].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(tert-butyl)benzo[d]isoxazole-5-carboxylate](/img/structure/B12437221.png)








![2-(Trifluoromethyl)-[1,1'-biphenyl]-4-ylboronic acid](/img/structure/B12437294.png)
![N-[1-(2-furanyl)ethylideneamino]carbamic acid tert-butyl ester](/img/structure/B12437299.png)



